![molecular formula C18H22N2 B13879210 1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B13879210.png)
1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine is an organic compound that belongs to the class of aralkylamines This compound is characterized by the presence of a cyclopentyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to a methanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine typically involves the reaction of cyclopentyl bromide with phenylmagnesium bromide to form 1-cyclopentyl-1-phenylmethanamine. This intermediate is then reacted with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride to yield the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-ylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines, often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-cyclopentyl-1-phenylmethanamine: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.
N-(pyridin-2-ylmethyl)aniline: Contains a similar pyridin-2-ylmethyl group but differs in the overall structure and reactivity.
1-cyclohexyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine: Similar structure with a cyclohexyl group instead of a cyclopentyl group, leading to variations in steric and electronic effects.
Uniqueness
1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine is unique due to its specific combination of cyclopentyl, phenyl, and pyridin-2-ylmethyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C18H22N2 |
---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-cyclopentyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C18H22N2/c1-2-8-15(9-3-1)18(16-10-4-5-11-16)20-14-17-12-6-7-13-19-17/h1-3,6-9,12-13,16,18,20H,4-5,10-11,14H2 |
InChI-Schlüssel |
BUNUTUVCHRRUCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.